molecular formula C25H28N2O3S B2524470 N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 330677-17-3

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2524470
CAS No.: 330677-17-3
M. Wt: 436.57
InChI Key: CRKUUMWRSVZLCH-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a dipropylsulfamoyl group at the para position and a 1,2-dihydroacenaphthylene moiety attached via the amide nitrogen.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUUMWRSVZLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acenaphthylene Moiety: This step involves the cyclization of naphthalene derivatives under specific conditions to form the acenaphthylene structure.

    Introduction of the Benzamide Group: The benzamide group is introduced through a reaction with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with 1,2-Dihydroacenaphthylene Moieties

describes thiazol-2-amine derivatives bearing the 1,2-dihydroacenaphthylen-5-yl group (e.g., compounds 3c–3h ). These compounds differ from the target in their core structure (thiazole vs. benzamide) and substituents (Table 1).

Table 1: Comparison of Thiazol-2-Amine Derivatives ()

Compound Substituent on Thiazole Yield (%) Melting Point (°C) HPLC Purity (%)
3c 4-Ethoxyphenyl 64.4 194.3–197.0 99.3
3d 4-Methoxyphenyl 52.4 185.4–188.6 99.6
3g 4-Carboxybenzene 73.6 323.1–325.6 99.0

Key Observations :

  • The dihydroacenaphthylene group confers high melting points (>185°C) and excellent purity (>98%), likely due to strong π-π stacking and crystallinity .
  • Electron-donating groups (e.g., methoxy in 3d ) slightly reduce melting points compared to electron-withdrawing substituents (e.g., carboxylic acid in 3g ) .
  • The target compound’s benzamide core may enhance solubility compared to thiazole derivatives, as amides generally exhibit better polar interactions.

Sulfamoyl Benzamide Derivatives

highlights sulfamoyl benzamides such as LMM5 and LMM11 , which share the sulfamoyl-benzamide backbone with the target compound but differ in substituents and appended heterocycles (Table 2).

Table 2: Comparison of Sulfamoyl Benzamides ()

Compound Sulfamoyl Substituent Attached Heterocycle Biological Context
LMM5 Benzyl(methyl) 5-[(4-Methoxyphenyl)methyl]-oxadiazole Antifungal screening vs. fluconazole
LMM11 Cyclohexyl(ethyl) 5-(Furan-2-yl)-oxadiazole Antifungal screening

Key Observations :

  • The sulfamoyl group’s substituents influence lipophilicity and steric bulk. For example, LMM5 ’s benzyl group may enhance membrane permeability compared to the target’s dipropyl chain .
  • Heterocyclic appendages (e.g., oxadiazole in LMM5/LMM11 vs. dihydroacenaphthylene in the target) modulate target engagement. Dihydroacenaphthylene’s planar structure could favor intercalation or protein binding .
  • Both LMM5 and LMM11 were solubilized in DMSO/Pluronic F-127, suggesting the target compound may require similar formulations for in vitro studies .

Hypothetical Properties of the Target Compound

While direct data is unavailable, inferences can be made:

  • Melting Point : Likely >200°C, aligning with high-purity, crystalline sulfonamides (cf. 3g at 323°C and LMM5/LMM11 as purchased solids) .
  • Bioactivity : The dipropylsulfamoyl group may offer balanced lipophilicity for membrane penetration, while the dihydroacenaphthylene moiety could enhance affinity for aromatic binding pockets, as seen in kinase inhibitors or antifungals .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The compound's molecular formula is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of approximately 344.46 g/mol. It features a dipropylsulfamoyl group attached to a benzamide moiety, which is known for its pharmacological relevance.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Kinases : The compound may inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
  • Enzyme Inhibition : The sulfamoyl group is known for its ability to interact with enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant cytotoxic effects against various cancer cell lines.

StudyCompoundCell LineIC50 (µM)Observations
Benzamide DerivativeMCF-7 (Breast Cancer)15.2Induced apoptosis
Dihydropyridine HybridA549 (Lung Cancer)10.5Inhibited cell migration

Analgesic Activity

Research has also focused on the analgesic properties of similar benzamide derivatives. In vivo studies demonstrated that certain compounds exhibited significant pain relief comparable to established analgesics.

CompoundDose (mg/kg)Pain Relief (%)
2c581.35
Diclofenac579.21

Case Studies

A notable case study highlighted the synthesis and evaluation of a series of benzamide derivatives, including those structurally similar to this compound. The study reported:

  • Synthesis Method : Compounds were synthesized using a green chemistry approach with yields ranging from 82% to 93%.
  • Pharmacological Evaluation : The analgesic and anti-inflammatory activities were assessed using tail immersion methods in animal models.

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